![molecular formula C21H21NO3 B5568769 isopropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B5568769.png)
isopropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
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Description
Isopropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, commonly known as IQ-1, is a synthetic compound that belongs to the quinolinecarboxylate family. It has gained significant attention in scientific research due to its potential as a selective inhibitor of the Wnt/β-catenin signaling pathway.
Scientific Research Applications
Synthesis and Properties
Isopropyl derivatives of cyclohepta[b]quinoxalines, including compounds related to isopropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, are synthesized through reactions involving 2-chloro- or 2-methoxytropone with o-phenylenediamine, leading to various cyclohepta[b]quinoxalines. These derivatives exhibit properties such as reversible cation formation and susceptibility to oxidative dimerization under basic conditions (Shindo, Ishikawa, & Nozoe, 1989).
Chemical Reactions and Cyclizations
Innovative radical annulations and cyclizations involving isonitriles demonstrate the formation of cyclopenta-fused quinoxalines through a series of radical additions and cyclizations, showcasing the chemical versatility and potential of quinoxaline derivatives (Nanni et al., 1995).
Metabolic Studies
The metabolism of DBM-819, a compound structurally similar to isopropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, has been investigated in liver microsomes, highlighting the oxidative pathways and metabolite identification, which is crucial for understanding the metabolic fate of such compounds (Choi et al., 2001).
Pharmacological Studies
The pharmacological properties of DBM-819, a compound related to isopropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, include selective and reversible inhibition of gastric H+/K+ ATPase, suggesting potential therapeutic applications in gastric acid-related disorders (Cheon, Lim, & Lee, 2001).
Synthetic Methodologies
Efficient synthetic methodologies for quinolines, which are core structures in compounds like isopropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, have been developed, demonstrating the accessibility of these compounds for further research and development (Kobayashi et al., 2004).
properties
IUPAC Name |
propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)25-21(23)18-12-20(15-6-8-16(24-4)9-7-15)22-19-10-5-14(3)11-17(18)19/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPHUJJOQKGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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